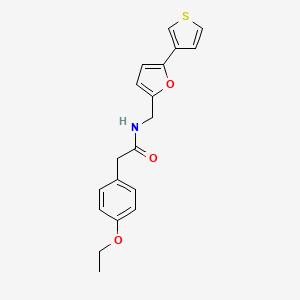
2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, also known as ET-26-HCl, is a novel compound that has attracted significant attention in the scientific research community. This compound belongs to the class of acetamide derivatives and has been reported to exhibit potent anti-tumor activity.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by targeting the microtubule network in cancer cells. Microtubules are essential for cell division, and 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Moreover, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has been shown to inhibit the formation of new blood vessels, which can prevent the growth and spread of tumors.
Biochemical and physiological effects:
2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has been reported to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to investigate the long-term effects of this compound on normal cells. Moreover, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has been shown to exhibit good pharmacokinetic properties, such as high solubility and bioavailability, which can enhance its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is its potent anti-tumor activity, which can be used to develop novel cancer therapies. Moreover, this compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Orientations Futures
There are several future directions for the research on 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide. Firstly, further studies are required to investigate the long-term effects of this compound on normal cells. Moreover, the mechanism of action of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide needs to be fully understood to develop more effective cancer therapies. Furthermore, the pharmacokinetic properties of this compound need to be optimized to enhance its therapeutic efficacy. Finally, the anti-angiogenic properties of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide need to be further investigated to prevent the growth and spread of tumors.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a novel compound that exhibits potent anti-tumor activity. This compound has been extensively studied for its anti-tumor activity, and its mechanism of action involves targeting the microtubule network in cancer cells. Moreover, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, further studies are required to investigate the long-term effects of this compound on normal cells and optimize its pharmacokinetic properties. Overall, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has significant potential for the development of novel cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves a multi-step process that starts with the reaction between 4-ethoxyphenylacetic acid and thionyl chloride. This reaction produces 4-ethoxyphenylacetyl chloride, which is then reacted with 5-(thiophen-3-yl)furan-2-yl)methanol to produce the final product, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide. The purity of the compound is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has been extensively studied for its anti-tumor activity. It has been reported to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, 2-(4-ethoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been investigated for its anti-angiogenic properties, which can inhibit the growth and spread of tumors.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-22-16-5-3-14(4-6-16)11-19(21)20-12-17-7-8-18(23-17)15-9-10-24-13-15/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHBHMLNBFYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)
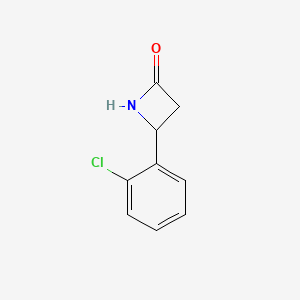
![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)



![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)
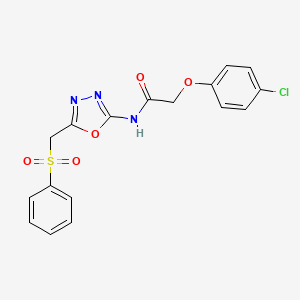

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)
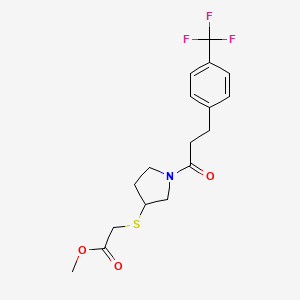
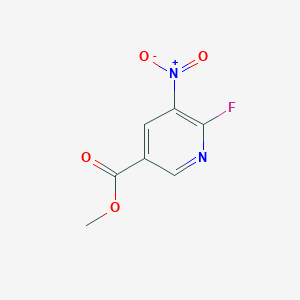
![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)